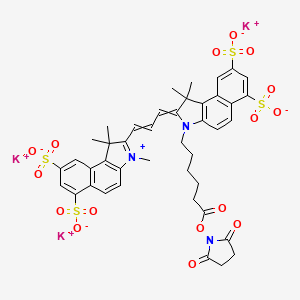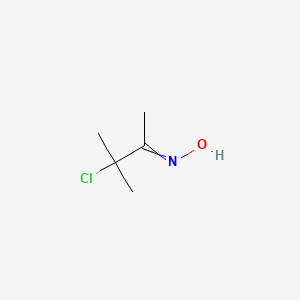
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine: is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of hydroxylamine and is characterized by the presence of a chloro and methyl group on a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxime Formation: One common method to synthesize N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves the reaction of 3-chloro-3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves careful control of temperature, pH, and reactant concentrations to optimize the production of the desired oxime.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms involving oximes and related compounds.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique chemical properties.
Industry:
- Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves its reactivity as an oxime. It can form stable complexes with metal ions, which can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparaison Avec Des Composés Similaires
- 3-Chloro-3-methyl-2-butanone oxime
- 2-Chloro-2-methyl-3-oximinobutane
- 2-Butanone, 3-chloro-3-methyl-, oxime
Comparison:
- Uniqueness: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar oximes.
- Reactivity: The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
3238-16-2 |
|---|---|
Formule moléculaire |
C5H10ClNO |
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
N-(3-chloro-3-methylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h8H,1-3H3 |
Clé InChI |
UYCLHROMRSQLHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

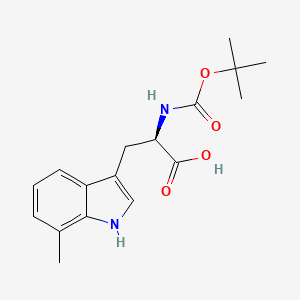
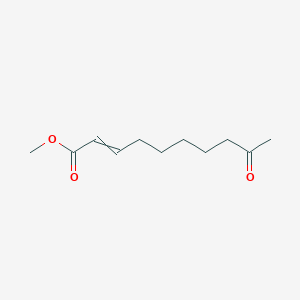
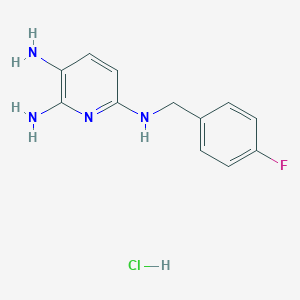
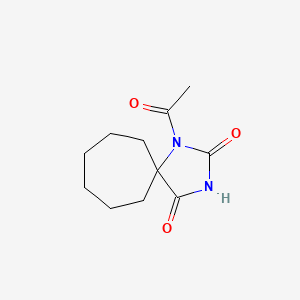
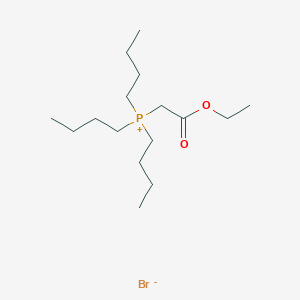

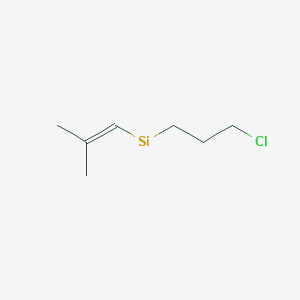
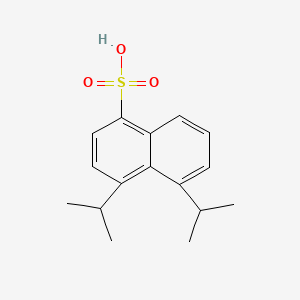
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
